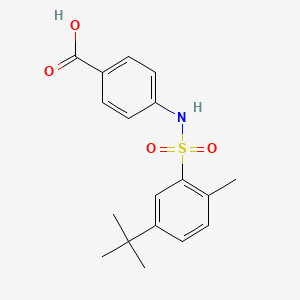

4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C18H21NO4S It is known for its unique structure, which includes a benzoic acid moiety linked to a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid typically involves the reaction of 5-tert-butyl-2-methylbenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group (−COOH) undergoes classical acid-base reactions:

-

Deprotonation : Reacts with bases (e.g., NaOH, NaHCO₃) to form carboxylate salts (−COO−Na+) in aqueous or alcoholic media.

-

Proton Transfer : Participates in pH-dependent equilibria, critical for solubility modulation in pharmaceutical formulations.

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Deprotonation | Aqueous NaOH (pH > 7) | Sodium carboxylate | Solubility enhancement in drugs |

| Neutralization | HCl (pH < 3) | Regenerated carboxylic acid | Purification via precipitation |

Nucleophilic Substitution at Sulfonamide

The sulfonamide group (−SO2NH−) reacts with nucleophiles under specific conditions:

-

Aminolysis : Reacts with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DCM) to form substituted sulfonamides.

-

Hydrolysis : Acidic/basic hydrolysis cleaves the sulfonamide bond, yielding 5-tert-butyl-2-methylbenzenesulfonic acid and 4-aminobenzoic acid.

Example Reaction Pathway :

R-SO2NH−Ar+R’NH2DMF, 25°CR-SO2N(R’)−Ar+NH3

Esterification of Carboxylic Acid

The −COOH group undergoes esterification with alcohols (e.g., methanol, butanol) via acid catalysis :

-

Catalysts : Concentrated H₂SO₄ or p-toluenesulfonic acid.

-

Conditions : Reflux in anhydrous solvent (e.g., toluene).

Synthesis Protocol (Adapted from ):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | −COOH + BuI, NaH, DMF | Formation of butyl ester |

| 2 | Quenching with HCl (pH 4) | Precipitation of esterified product |

Coupling Reactions

The carboxylic acid participates in peptide-like coupling reactions:

-

Amide Formation : Reacts with amines (e.g., benzylamine) using coupling agents (DCC, EDC) to form amides.

-

Mechanism : Activation of −COOH to acyl chloride intermediate (−COCl) facilitates nucleophilic attack.

Key Data :

-

Reaction Yield : 68–85% (dependent on steric hindrance from tert-butyl group).

-

Side Products : <5% sulfonamide hydrolysis under acidic conditions.

Functionalization via Electrophilic Aromatic Substitution

The aromatic rings may undergo substitution, though steric hindrance from tert-butyl limits reactivity:

-

Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.

-

Sulfonation : Limited due to pre-existing sulfonamide group.

Redox Reactions

-

Reduction : LiAlH₄ reduces −COOH to −CH2OH, but sulfonamide remains intact.

-

Oxidation : Resistant to mild oxidants; strong oxidants (KMnO₄) degrade the aromatic system.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Properties

Research indicates that 4-(5-tert-butyl-2-methylbenzenesulfonamido)benzoic acid may serve as a scaffold for developing new antibacterial agents. The compound's structure allows it to interact with bacterial proteins, potentially inhibiting their function. For instance, studies on similar compounds targeting the filamenting temperature-sensitive protein Z (FtsZ) have shown promising antibacterial activity against Mycobacterium tuberculosis (Mtb) .

Anti-inflammatory Activity

Compounds derived from benzoic acid, including derivatives of this compound, have been evaluated for anti-inflammatory effects. A related study synthesized various substituted benzamido phenylcarbamate derivatives and assessed their anti-inflammatory activity using carrageenan-induced rat paw edema models. The results demonstrated significant inhibition rates, suggesting that modifications to the benzoic acid structure can enhance anti-inflammatory properties .

Biochemistry

Buffering Agent in Biological Systems

this compound is utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it suitable for various enzymatic reactions and cellular processes . The compound's buffering capacity is critical in experiments requiring precise pH control.

Materials Science

Polymer Additives

In materials science, this compound can be employed as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of sulfonamide groups into polymers has been shown to improve their resistance to degradation under thermal stress.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | Mycobacterium tuberculosis |

| Compound B | 0.08 | Staphylococcus aureus |

| This compound | TBD | TBD |

Table 2: Anti-inflammatory Activity Comparison

| Compound Name | % Inhibition (12h) | Standard Comparison |

|---|---|---|

| Compound C | 54.23% | Indomethacin |

| Compound D | 39.02% | Indomethacin |

| This compound | TBD | TBD |

Mecanismo De Acción

The mechanism of action of 4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid: Similar structure but with a butanoic acid moiety instead of benzoic acid.

4-(5-Tert-butyl-2-methylbenzenesulfonamido)propanoic acid: Contains a propanoic acid moiety.

Uniqueness

4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

Overview

4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid, also known by its CAS number 380342-90-5, is a sulfonamide derivative with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with biological macromolecules and its subsequent therapeutic applications.

The compound has a complex structure that includes:

- A benzoic acid moiety.

- A sulfonamide group, which is known for its ability to interact with various enzymes and receptors.

- A tert-butyl group that enhances lipophilicity, potentially affecting the compound's bioavailability.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with target enzymes, inhibiting their activity. This characteristic is particularly relevant in the context of antimicrobial action.

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways associated with inflammation and immune response.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against various strains has been investigated, highlighting its potential as an antimicrobial agent.

-

Anti-inflammatory Properties :

- The compound has been explored for its ability to modulate inflammatory responses. Its interaction with cytokine signaling pathways suggests a role in reducing inflammation.

-

Enzyme Inhibition :

- It has been noted for potential inhibition of carbonic anhydrases and other enzymes critical in various physiological processes, which could lead to therapeutic applications in conditions like glaucoma or edema.

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound:

- Structure-Activity Relationship (SAR) : Research has focused on modifying the structure to enhance potency and selectivity. For instance, variations in the substituents on the benzoic acid moiety have been correlated with improved enzyme inhibition profiles .

- In Vivo Studies : In animal models, the compound demonstrated significant reductions in inflammatory markers, suggesting its efficacy in treating conditions characterized by excessive inflammation .

Propiedades

IUPAC Name |

4-[(5-tert-butyl-2-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-12-5-8-14(18(2,3)4)11-16(12)24(22,23)19-15-9-6-13(7-10-15)17(20)21/h5-11,19H,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILODIABXYXEPMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.